N'-[[3-(4-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Description
Properties
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S2/c1-15-2-6-18(7-3-15)34(30,31)25-12-13-32-19(25)14-24-21(27)20(26)23-11-10-16-4-8-17(9-5-16)33(22,28)29/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27)(H2,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGABMKDEMVYBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[[3-(4-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the oxazolidinyl ring: This step involves the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the sulfonyl group: The oxazolidinyl intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Coupling with the oxamide: The final step involves coupling the sulfonyl-oxazolidinyl intermediate with an appropriate oxamide derivative under acidic or basic conditions to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N’-[[3-(4-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxamide linkage, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and oxazolidinyl moieties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[[3-(4-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N’-[[3-(4-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. By inhibiting COX, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences
Oxazolidinone vs. Fluorine in improves blood-brain barrier penetration but reduces solubility compared to the target’s sulfamoyl group .
Sulfamoylphenyl vs. Sulfamoylphenyl Acetamide () :
- The target’s oxamide bridge allows for extended π-π stacking with aromatic enzyme pockets, unlike the single acetamide in , which may limit binding specificity .
Sulfamoyl vs. Methylsulfonyl () :
- The sulfamoyl group (SO$2$NH$2$) in the target provides stronger hydrogen-bonding capacity than the methylsulfonyl group (SO$2$CH$3$) in , favoring interactions with polar enzyme active sites .
Quinazolinone Scaffold (): ’s quinazolinone core is associated with kinase inhibition (e.g., EGFR), while the target’s oxazolidinone is linked to ribosomal binding in bacteria .
Theoretical ADMET Profiles
- Solubility: The target’s sulfamoyl group enhances aqueous solubility (>50 μM) compared to ’s phenoxyphenyl (>20 μM) .
- Metabolic Stability : The 4-methylphenylsulfonyl group in the target reduces CYP3A4-mediated oxidation compared to ’s fluorophenylsulfonyl .
Biological Activity
N'-[[3-(4-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide, with the CAS number 874806-00-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular structure, and biological evaluations, including antiproliferative effects and other pharmacological properties.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 510.6 g/mol. The structure features an oxazolidinyl moiety, which is often associated with antibacterial and anticancer activities. The sulfonamide group contributes to its potential enzyme inhibitory effects.
| Property | Value |
|---|---|
| CAS Number | 874806-00-5 |
| Molecular Formula | C21H26N4O7S2 |
| Molecular Weight | 510.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound involves standard organic synthesis techniques, including the formation of oxazolidine rings and the introduction of sulfonamide functionalities. Such synthetic routes are crucial for developing derivatives with enhanced biological activities.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The results indicate that it exhibits significant cytotoxic effects, particularly in cells resistant to common chemotherapeutic agents such as colchicine and paclitaxel.
In a study assessing the effects on different cancer cell lines, the compound demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative properties:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Carcinoma) | 0.25 |
| M21 (Skin Melanoma) | 0.30 |
| MCF7 (Breast Carcinoma) | 0.20 |
The mechanism of action appears to involve cell cycle arrest at the G2/M phase and disruption of microtubule dynamics through binding to β-tubulin .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Preliminary tests indicate that it inhibits acetylcholinesterase (AChE) and urease, which are vital targets in treating neurodegenerative diseases and managing urea metabolism, respectively.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 1.5 |
| Urease | 0.8 |
These findings suggest that this compound may have applications beyond anticancer therapy, potentially serving as a lead compound for further development in enzyme inhibition.
Antibacterial Activity
The antibacterial potential of this compound was evaluated against several bacterial strains, showing moderate activity against Salmonella typhi and Bacillus subtilis.
Case Studies
- Case Study on Cancer Cell Lines : In a controlled laboratory setting, researchers treated various human cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response in cell viability, confirming its potential as an anticancer agent .
- Enzyme Inhibition Study : A study focusing on AChE inhibition demonstrated that the compound could effectively reduce enzyme activity in vitro, suggesting its potential utility in treating Alzheimer's disease .
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound, and how is purity ensured?
The synthesis typically involves multi-step organic reactions, including sulfonation of intermediates, nucleophilic substitutions, and coupling reactions. For example:
- Step 1 : Sulfonation of aniline derivatives to form sulfonamide intermediates .
- Step 2 : Reaction with oxazolidinylmethyl or sulfanylacetyl chloride under basic conditions (e.g., triethylamine) to form the oxamide backbone .
- Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for achieving >95% purity .
Key Reaction Conditions :
| Step | Temperature (°C) | Solvent | Catalyst/Purification Method | Yield (%) |
|---|---|---|---|---|
| 1 | 80–100 | DMF | None | 65–75 |
| 2 | 25–40 | THF | Triethylamine | 50–60 |
| 3 | – | Ethanol | Recrystallization | 85–90 |
Q. Which spectroscopic methods are critical for confirming structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR verify sulfonyl, oxazolidinyl, and sulfamoyl groups. For example, sulfonyl protons appear at δ 7.5–8.0 ppm, while oxazolidinyl carbons resonate at δ 60–70 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (amide C=O) and 1150–1250 cm⁻¹ (sulfonyl S=O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity of sulfonamide intermediates .
- Temperature Control : Lower temperatures (25–40°C) minimize side reactions during coupling steps .
- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation efficiency .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to prevent degradation .
Q. How should contradictory data regarding biological activity (e.g., enzyme inhibition vs. inactivity) be resolved?
- Replicate Studies : Ensure consistent assay conditions (e.g., pH, temperature, substrate concentration) .
- Structural Analog Comparison : Test derivatives with modified sulfamoyl or oxazolidinyl groups to isolate active pharmacophores. Example analogs:
| Analog Modification | Observed Activity | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | Enhanced inhibition (IC₅₀: 1.2 µM) | |
| Methyl-to-ethyl oxazolidinyl | Loss of activity |
- Target-Specific Assays : Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to clarify selectivity .
Q. What computational strategies predict interactions with biological targets?
- Molecular Docking : Simulate binding to sulfamoyl-dependent enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfamoyl-oxazolidinyl interactions with active-site zinc ions .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations (AMBER force field) .
- QSAR Models : Corporate electronic parameters (Hammett σ) of substituents to predict IC₅₀ values .
Data Contradiction Analysis Framework
When conflicting data arise (e.g., variable cytotoxicity in cancer cell lines):
Experimental Variables : Check differences in cell culture media, passage number, or incubation time .
Compound Stability : Test degradation under assay conditions (e.g., HPLC post-incubation) .
Off-Target Effects : Screen against unrelated targets (e.g., kinases) to rule out nonspecific binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
